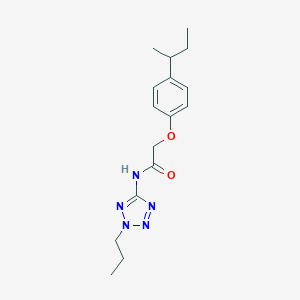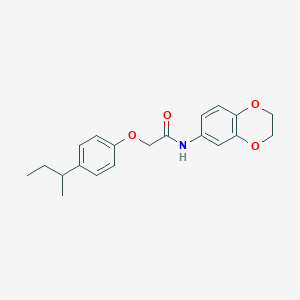![molecular formula C16H16BrN3O2S B251573 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, also known as BMT-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BMT-1 works by inhibiting the activity of a protein called N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and division.
作用机制
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide works by binding to the active site of NMT and inhibiting its activity. NMT is involved in the co-translational myristoylation of proteins, which is required for their proper localization and function. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide disrupts this process, leading to the accumulation of mislocalized and dysfunctional proteins in cells. This ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to have a selective inhibitory effect on NMT, with minimal effect on other cellular processes. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been shown to inhibit the replication of certain viruses, including respiratory syncytial virus (RSV) and dengue virus.
实验室实验的优点和局限性
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for NMT and a selective inhibitory effect, making it a useful tool for studying the role of NMT in cellular processes. However, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide also has some limitations. It is not specific to a particular type of cancer or virus, and its effectiveness may vary depending on the cellular context. It also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. One area of focus is the development of more potent and selective NMT inhibitors, which could be used for the treatment of specific types of cancer or viral infections. Another area of focus is the study of the cellular mechanisms underlying the selective inhibitory effect of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide on cancer cells and viruses. This could lead to a better understanding of the role of NMT in these processes and the development of new therapeutic strategies. Finally, the use of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide in combination with other cancer therapies or antiviral agents could be explored to enhance their efficacy and reduce side effects.
合成方法
The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 5-bromo-6-methylpyridin-2-amine with thiophosgene to form 5-bromo-6-methylpyridin-2-yl isothiocyanate. This intermediate is then reacted with 2-methoxy-3-methylbenzoyl chloride to form the final product, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. The synthesis method has been optimized to produce high yields of pure N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, making it suitable for use in scientific research.
科学研究应用
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been studied for its potential use in cancer treatment, as NMT is overexpressed in many types of cancer cells. Inhibition of NMT activity by N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been studied for its potential use in the treatment of viral infections, as NMT is required for the replication of certain viruses.
属性
分子式 |
C16H16BrN3O2S |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16BrN3O2S/c1-9-5-4-6-11(14(9)22-3)15(21)20-16(23)19-13-8-7-12(17)10(2)18-13/h4-8H,1-3H3,(H2,18,19,20,21,23) |
InChI 键 |
ORPZBQFYSLFJON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC(=C(C=C2)Br)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)


![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)


![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)


